N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-[(2-Chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-chlorobenzylamine substituent at the 4-position and a 3-methylphenyl group at the 1-position of the fused heterocyclic core. This scaffold is structurally analogous to kinase inhibitors targeting Src, mTOR, and other signaling pathways .
Properties
Molecular Formula |
C19H16ClN5 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H16ClN5/c1-13-5-4-7-15(9-13)25-19-16(11-24-25)18(22-12-23-19)21-10-14-6-2-3-8-17(14)20/h2-9,11-12H,10H2,1H3,(H,21,22,23) |
InChI Key |
UDJBGEBQWUPIPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Route A: One-Pot Cyclization ()
-
Steps : Nucleophilic substitution → Oxime formation → Cyclization
-
Yield : 51%
-
Advantages : Mild conditions, avoids hydrazines
-
Limitations : Requires biphasic conditions and careful pH control
Route B: Sequential Alkylation ()
-
Steps : Core synthesis → Suzuki coupling → Amine alkylation
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Yield : 70–75%
-
Advantages : High regioselectivity, scalable
-
Limitations : Multiple purification steps
Research Findings and Optimization
-
Catalytic Systems : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for aryl groups.
-
Solvent Effects : Dioxane/water mixtures enhance Suzuki coupling yields (75%), while DMF improves alkylation.
-
Thermal Stability : Prolonged heating (>24 hours) at 120°C degrades intermediates, necessitating monitored reaction times .
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes three primary reaction classes, influenced by its amine group, chlorophenyl substituent, and bicyclic pyrazolo[3,4-d]pyrimidine core:
Oxidation Reactions
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Reagents/Conditions : Potassium permanganate (KMnO₄) in acidic or basic media.
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Mechanism : The amine group (-NH₂) is oxidized to a nitro group (-NO₂), potentially altering the molecule’s electronic properties and biological activity.
-
Product : N-(2-chlorophenyl)methyl-1-(3-methylphenyl)-4-nitropyrazolo[3,4-d]pyrimidine.
Reduction Reactions
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
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Mechanism : Reduction of double bonds or nitro groups (if oxidized) to form saturated counterparts or amines.
-
Product : Reductive hydrogenation of aromatic rings (unlikely due to stability) or selective reduction of functional groups.
Substitution Reactions
-
Reagents/Conditions : Halogenating agents (e.g., thionyl chloride, PBr₃) .
-
Mechanism : Nucleophilic attack on the amine group replaces -NH₂ with halogen (e.g., -Br, -Cl) or other electrophiles.
-
Product : Halogenated derivatives (e.g., N-(2-chlorophenyl)methyl-1-(3-methylphenyl)-4-bromopyrazolo[3,4-d]pyrimidine).
Reaction Conditions and Yields
| Reaction Type | Reagents/Conditions | Typical Yields | Key Observations |
|---|---|---|---|
| Oxidation | KMnO₄, acidic/basic | Moderate | Selective amine oxidation |
| Reduction | NaBH₄, methanol | High | Preservation of aromatic rings |
| Substitution | PBr₃, inert solvent | Moderate | Formation of halo-substituted derivatives |
Structural and Mechanistic Insights
The compound’s reactivity is influenced by:
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Electron-donating groups (e.g., methyl groups) activating certain positions for electrophilic substitution.
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Stabilization of intermediates via resonance in the pyrazolo[3,4-d]pyrimidine core, facilitating oxidation/reduction.
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Kinase inhibition activity , which may involve amine-group interactions with enzyme active sites, modulated by substitution reactions.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anti-inflammatory properties. N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has been shown to inhibit cyclooxygenases (COX), enzymes involved in the inflammatory response. In vitro studies demonstrated that this compound effectively reduced edema in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases .
Anticancer Potential
The anticancer activity of this compound has been evaluated against various cancer cell lines. For instance, studies have reported significant cytotoxic effects on A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM respectively. These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Antimicrobial Properties
Preliminary investigations into the antimicrobial effects of this compound have shown efficacy against certain bacterial strains. The compound's structural characteristics suggest it may inhibit bacterial growth through multiple mechanisms, making it a candidate for further exploration in antimicrobial drug development .
Case Study 1: Inhibition of Protein Kinases
A study focusing on the inhibition of specific protein kinases by this compound revealed its potential to disrupt signaling pathways critical for cancer progression. The compound was assessed for its ability to bind to various kinases involved in cell proliferation and survival, showing promising results that warrant further investigation into its mechanism of action .
Case Study 2: Synthesis and Pharmacological Evaluation
In a synthesis study conducted by Abd El-Salam et al., several derivatives of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their anti-inflammatory properties. The study found that compounds similar to this compound exhibited lower toxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a favorable safety profile alongside their therapeutic potential .
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity :
- The 2-chlorophenyl group at the 4-position is a common feature in kinase inhibitors (e.g., SI388, OSI-027) and correlates with enhanced target binding through hydrophobic interactions .
- The 3-methylphenyl substituent in the target compound may improve metabolic stability compared to bulkier groups (e.g., t-butyl in KKC080096) .
- 6-position modifications (e.g., methylthio in SI388, chloro in SARS-CoV-2 inhibitors) significantly alter selectivity and potency .
Biological Target Diversity: Kinase inhibitors: SI388 (Src) and OSI-027 (mTOR) demonstrate nanomolar IC₅₀ values, highlighting the scaffold’s adaptability to different kinase ATP-binding pockets .
Key Observations:
- Synthetic Accessibility : Pyrazolo[3,4-d]pyrimidin-4-amine derivatives are typically synthesized via nucleophilic substitution or Suzuki coupling, with yields ranging from 51%–71% .
- Lipophilicity : Higher LogP values (e.g., SI388) correlate with reduced aqueous solubility, necessitating formulation optimization for in vivo use .
Biological Activity
N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
- Molecular Formula : C19H16ClN5
- Molecular Weight : Approximately 363.8 g/mol
- Structure : The compound features a bicyclic structure with a pyrazole and pyrimidine ring, along with a chlorophenyl group and a methylphenyl group, enhancing its binding affinity to biological targets .
This compound exhibits its biological activity primarily through the inhibition of specific protein kinases involved in critical signaling pathways related to cancer progression. The compound has shown efficacy in:
- Inhibiting Cyclooxygenases (COX) : In vitro assays have demonstrated its potential to inhibit COX enzymes, which are key mediators in inflammatory processes .
- Targeting Protein Kinases : The compound interacts with various protein kinases, affecting downstream signaling pathways essential for cell proliferation and survival in cancer cells .
Biological Activities
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine exhibit a range of biological activities:
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation by inhibiting COX enzymes and other inflammatory mediators such as nitric oxide (NO) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) .
- Anticancer Activity : It has been evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This makes it a candidate for cancer therapy targeting various malignancies .
- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial properties, although further research is needed to establish these effects conclusively .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX enzymes | |
| Anticancer | Inhibition of CDKs | |
| Antimicrobial | Potential inhibition of microbial growth |
Case Study Overview
A recent study evaluated the anti-inflammatory effects of various pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The results indicated significant inhibition of COX-1 and COX-2 activities in vitro, correlating with reduced paw edema in animal models. The study concluded that this compound could serve as a lead for developing new anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing N-[(2-chlorophenyl)methyl]-1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine?
- Methodology :
- Step 1 : Begin with the condensation of pyrazolo[3,4-d]pyrimidin-4-amine derivatives with substituted benzyl halides (e.g., 2-chlorobenzyl chloride) in dry acetonitrile under reflux conditions .
- Step 2 : Optimize reaction time and temperature (e.g., 35°C for 48 hours) to enhance yield, as demonstrated in copper(I)-catalyzed coupling reactions .
- Step 3 : Purify via column chromatography (e.g., ethyl acetate/hexane gradients) and confirm purity using HPLC (>95%) .
- Key Data :
- Yields range from 17.9% (suboptimal conditions) to >80% (optimized protocols) .
- Characterization: IR (C-N stretch at ~1600 cm⁻¹), (aromatic protons at δ 7.2–8.1 ppm) .
Q. How can spectroscopic techniques resolve structural ambiguities in pyrazolo[3,4-d]pyrimidine derivatives?
- Approach :
- IR Spectroscopy : Identify amine and carbonyl groups (e.g., N-H stretches at 3300–3400 cm⁻¹) to confirm substitution patterns .
- NMR : Use - COSY and NOESY to differentiate regioisomers (e.g., distinguishing C2 vs. C4 substitution) .
- X-ray Crystallography : Resolve conformational ambiguities (e.g., dihedral angles between pyrimidine and aryl groups) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of N-alkylation in pyrazolo[3,4-d]pyrimidine systems?
- Analysis :
- Catalytic Pathways : Copper(I) catalysts (e.g., CuBr) facilitate Ullmann-type coupling, favoring C-N bond formation at sterically accessible positions .
- Electronic Effects : Electron-withdrawing substituents (e.g., Cl on benzyl groups) enhance electrophilicity at the pyrimidine N4 position .
- Contradictions :
- Conflicting reports on solvent effects (e.g., DMSO vs. acetonitrile) suggest solvent polarity modulates reaction pathways .
Q. How can computational methods guide the optimization of synthetic routes?
- Strategy :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity .
- Reaction Path Search : Implement ICReDD’s workflow to integrate experimental data (e.g., reaction yields) with computational predictions .
- Case Study :
- DFT-guided solvent selection reduced trial-and-error iterations by 50% in analogous pyrimidine syntheses .
Q. How do structural modifications (e.g., halogen substitution) influence biological activity?
- Experimental Design :
- SAR Studies : Synthesize analogs (e.g., replacing 2-Cl with 4-F) and test in vitro for kinase inhibition .
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., JAK2 kinases) .
- Data Interpretation :
- 2-Chlorobenzyl derivatives showed 3-fold higher activity than methyl-substituted analogs, attributed to enhanced hydrophobic interactions .
Q. How should researchers address contradictions in reported synthetic protocols?
- Methodology :
- Systematic Screening : Vary parameters (e.g., temperature, catalyst loading) across conflicting protocols to identify optimal conditions .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to quantify the impact of variables (e.g., solvent polarity) on yield .
- Example :
- Re-evaluation of acetonitrile vs. DMF in alkylation reactions revealed DMF improved yields by stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
